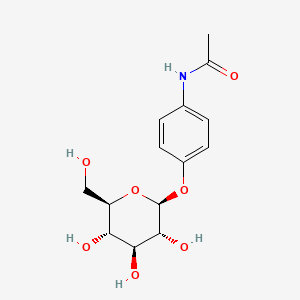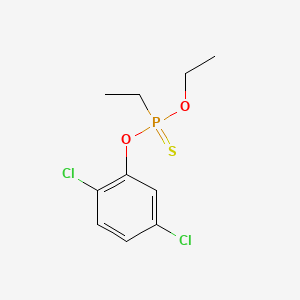![molecular formula C14H16N4O3 B13768021 5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid CAS No. 893740-76-6](/img/structure/B13768021.png)
5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid: is a heterocyclic compound that features both a furan ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminopyrimidin-5-yl)-furan-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminopyrimidine-5-boronic acid, which is then coupled with a furan derivative under Suzuki-Miyaura cross-coupling conditions. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, reduce costs, and ensure safety. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid: can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
科学的研究の応用
5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(2-aminopyrimidin-5-yl)-furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The amino group on the pyrimidine ring can form hydrogen bonds with target proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 2-Aminopyrimidine-5-boronic acid
- 2-Aminopyridine-5-boronic acid
- 2-Methoxypyrimidine-5-boronic acid
Uniqueness
5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid: is unique due to the presence of both a furan ring and a pyrimidine ring in its structure. This dual-ring system provides a unique combination of electronic and steric properties, making it a versatile building block for the synthesis of complex organic molecules. Additionally, the presence of the carboxylic acid group allows for further functionalization, enhancing its utility in various applications.
特性
CAS番号 |
893740-76-6 |
|---|---|
分子式 |
C14H16N4O3 |
分子量 |
288.30 g/mol |
IUPAC名 |
5-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid |
InChI |
InChI=1S/C14H16N4O3/c1-17-4-6-18(7-5-17)14-15-8-10(9-16-14)11-2-3-12(21-11)13(19)20/h2-3,8-9H,4-7H2,1H3,(H,19,20) |
InChIキー |
NFTSBSOQCAMUSI-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)C3=CC=C(O3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)


![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)








